molecular formula C17H18ClN3O4 B11084335 ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate

ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate

Cat. No.: B11084335
M. Wt: 363.8 g/mol
InChI Key: BDPVVPPGZLSWOK-UHFFFAOYSA-N
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Description

ETHYL 4-[1-(4-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a pyrazinecarboxylate core with a chlorophenyl substituent

Preparation Methods

The synthesis of ETHYL 4-[1-(4-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst, leading to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate . This intermediate can then react with various hydrazines to form the desired pyrazinecarboxylate derivative.

Chemical Reactions Analysis

ETHYL 4-[1-(4-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorophenyl ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-[1-(4-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[1-(4-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

ETHYL 4-[1-(4-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as indole derivatives and other pyrazinecarboxylates . These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to unique properties and applications. For example, indole derivatives are known for their broad-spectrum biological activities, while pyrazinecarboxylates are often used in materials science and medicinal chemistry.

Similar Compounds

These compounds highlight the diversity and potential of heterocyclic chemistry in various scientific and industrial applications.

Properties

Molecular Formula

C17H18ClN3O4

Molecular Weight

363.8 g/mol

IUPAC Name

ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C17H18ClN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3

InChI Key

BDPVVPPGZLSWOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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